

A Comparative Analysis of Pan-PI3K Inhibition in Diverse Cancer Contexts

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Compound of Interest					
Compound Name:	PI3K-IN-10				
Cat. No.:	B12428971	Get Quote			

This guide provides a comparative analysis of the pan-PI3K inhibitor, here exemplified by the well-characterized compound GDC-0941 (Pictilisib), across different cancer types. The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α , β , γ , δ), have been developed to broadly suppress this oncogenic signaling. This document compares the cellular effects of GDC-0941 with other PI3K pathway inhibitors and provides the underlying experimental data and protocols for researchers in oncology and drug development.

Quantitative Performance Analysis

The efficacy of a PI3K inhibitor is often determined by its ability to inhibit cell growth and induce apoptosis in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative summary of GDC-0941's IC50 values against various cancer cell lines, contrasted with other PI3K inhibitors.

Table 1: Comparative IC50 Values (in µM) of PI3K Inhibitors on Cell Proliferation



Cell Line	Cancer Type	GDC-0941 (Pan-PI3K)	BKM120 (Pan- PI3K)	BEZ235 (Dual PI3K/mTOR)
U87-MG	Glioblastoma	0.28	0.55	0.02
SF-767	Glioblastoma	0.31	0.78	0.03
PC-3	Prostate	0.49	1.80	0.01
DU 145	Prostate	> 10	> 10	0.02
MCF-7	Breast	0.35	0.45	0.01
MDA-MB-468	Breast	0.98	1.20	0.25
A549	Lung	2.50	3.10	0.15

Data compiled from various preclinical studies. Values represent the mean and are subject to inter-experimental variability.

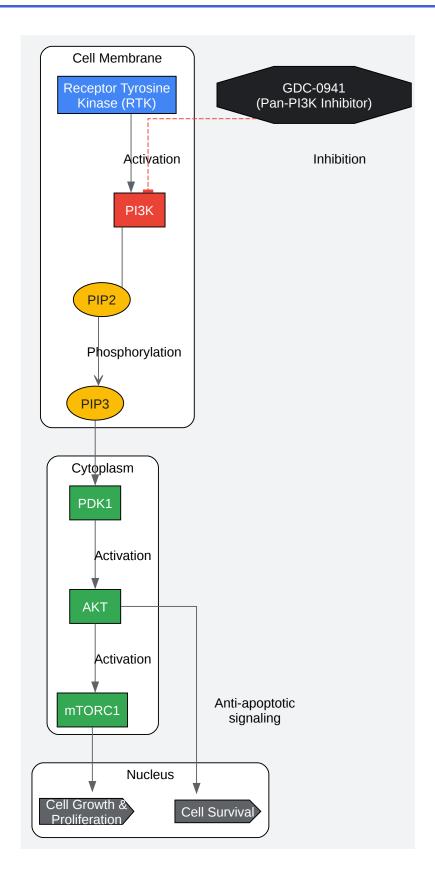
Table 2: In Vivo Efficacy of GDC-0941 in Xenograft Models

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (%)
U87-MG	Glioblastoma	100 mg/kg, daily	85
KPL-4	Breast	75 mg/kg, daily	72
IGROV1	Ovarian	100 mg/kg, daily	60

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI3K signaling pathway and a standard experimental workflow for testing inhibitors.

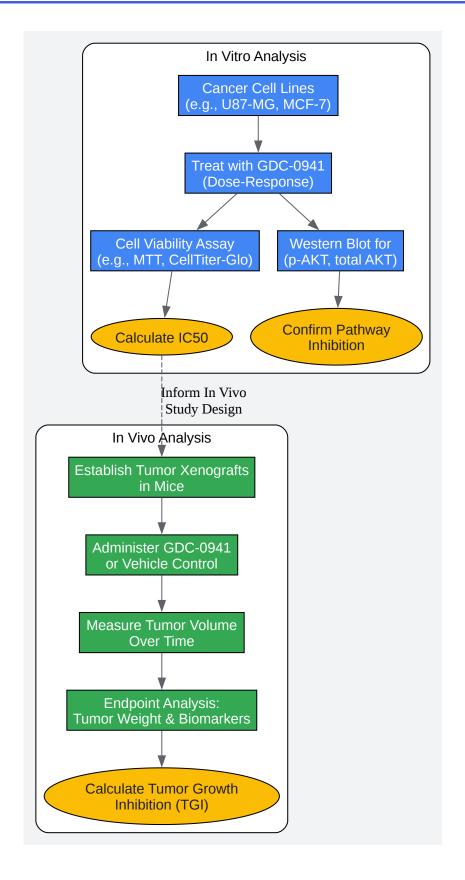




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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GDC-0941.





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